tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
Description
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate (CAS: 955112-59-1) is a pyrimidine-derived carbamate compound characterized by a tert-butyl carbamate group at the 4-position, a methylsulfonyl substituent at the 2-position, and a chlorine atom at the 5-position of the pyrimidine ring. This structure confers unique reactivity and stability, making it valuable in pharmaceutical and chemical synthesis, particularly as an intermediate in nucleophilic substitution reactions or as a precursor for bioactive molecules . The methylsulfonyl group enhances electrophilicity at adjacent positions, facilitating selective functionalization, while the tert-butyl carbamate moiety provides steric protection and modulates solubility .
Properties
CAS No. |
955112-59-1 |
|---|---|
Molecular Formula |
C10H14ClN3O4S |
Molecular Weight |
307.75 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
InChI Key |
BRQMVVSECBWDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to tert-butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate are summarized in Table 1, with key differences in substituents, ring systems, and physicochemical properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Heterocyclic Variants
Compounds like tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate () demonstrate the impact of replacing pyrimidine with pyrrolopyridine or bicyclic systems. Such modifications enhance binding affinity in medicinal chemistry applications but reduce synthetic accessibility compared to simpler pyrimidine cores .
Biological Activity
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is a pyrimidine derivative characterized by a unique combination of functional groups, including a tert-butyl group, a chloro substituent at position 5, and a methylsulfonyl group at position 2. This structure suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C₁₁H₁₄ClN₃O₃S
- Molecular Weight : Approximately 303.76 g/mol
The compound's structure is pivotal in determining its biological interactions and therapeutic potential.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of medicinal chemistry. The following are key areas of activity:
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies with biological macromolecules, including proteins and nucleic acids, are essential for elucidating these mechanisms.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique attributes of this compound.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine | Fluorine substitution instead of chlorine | Antiviral activity |
| 5-Chloro-2-(methylthio)pyrimidin-4-carboxylic acid | Methylthio instead of methylsulfonyl | Antimicrobial properties |
| 6-Methylpyrimidin-4(3H)-one | Different ring substitution | Anticancer properties |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in other compounds within this class.
Case Studies and Research Findings
Research findings related to the biological activity of this compound are still emerging. However, several studies have provided preliminary data on its efficacy:
- Antiviral Studies : In vitro assays have demonstrated significant antiviral activity against specific viruses, with effective concentrations measured using half-maximal effective concentration (EC50) metrics.
- Cytotoxicity Assessments : Cytotoxicity studies have indicated that while the compound exhibits biological activity, careful consideration of its toxicity profile is necessary.
- Mechanistic Studies : Ongoing research aims to clarify how the compound interacts at the molecular level with target proteins involved in viral replication and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
